molecular formula C20H27N5O B5499737 7-acetyl-N-hexyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

7-acetyl-N-hexyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

Cat. No. B5499737
M. Wt: 353.5 g/mol
InChI Key: KLXDZJKAJIZKGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the chemical reactions that the compound can undergo. This includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, stability, reactivity, and optical properties .

Scientific Research Applications

Synthesis and Derivative Formation

  • The chemical compound has been utilized in the synthesis of various derivatives. For instance, Kuznetsov and Chapyshev (2007) described the synthesis of 7-benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ones, a structurally related compound, by condensing 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine with pyrrolidine-1-carboxamidine. This synthesis forms the basis for creating numerous derivatives of pyridopyrimidine compounds (Kuznetsov & Chapyshev, 2007).

Antimicrobial Activities

  • Research by Mittal, Sarode, and Vidyasagar (2011) explores the antimicrobial properties of substituted tricyclic compounds similar to the one . They synthesized derivatives like 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine and tested their antibacterial and antifungal activities, finding significant results against various bacteria and fungi (Mittal, Sarode, & Vidyasagar, 2011).

Synthesis of Pyridyl-Substituted Derivatives

  • Another study by Kuznetsov and Chapyshev (2007) focused on synthesizing 2-pyridyl-substituted derivatives of pyridopyrimidines, showcasing the compound's adaptability for structural modifications and potential in creating various chemical entities (Kuznetsov & Chapyshev, 2007).

Development of Nitrogen Heterocyclic Compounds

  • Farouk, Ibrahim, and El-Gohary (2021) explored the compound's use in developing nitrogen heterocyclic compounds. They investigated the chemical behavior of a pyrimidine derivative towards primary and heterocyclic amines, leading to the construction of various nitrogen heterocyclic compounds with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Synthesis of Azolo-Pteridines and Azolo-Purines

  • Gazizov, Gorbunov, Rusinov, Ulomsky, and Charushin (2020) investigated the nitration of azolo-pyrimidines, which are structurally related to the compound . Their study highlights the potential of these compounds in synthesizing novel fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, indicating their versatility in forming complex heterocyclic structures (Gazizov et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for compounds with therapeutic or pharmacological effects .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, and ways to improve its synthesis .

properties

IUPAC Name

1-[4-(hexylamino)-2-pyridin-3-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-3-4-5-6-11-22-20-17-9-12-25(15(2)26)14-18(17)23-19(24-20)16-8-7-10-21-13-16/h7-8,10,13H,3-6,9,11-12,14H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXDZJKAJIZKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC(=NC2=C1CCN(C2)C(=O)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-acetyl-N-hexyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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